5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(oxan-4-ylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-12(15)11-2-1-10(7-13-11)17-8-9-3-5-16-6-4-9/h1-2,7,9H,3-6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYEJOQGHHOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The oxan-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce new functional groups .
Scientific Research Applications
Scientific Research Applications
The applications of 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid can be categorized into several key areas:
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile building block in organic chemistry.
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including multidrug-resistant strains of bacteria. For instance, compounds derived from this structure have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(Oxan-4-ylmethoxy)pyridine derivative | MRSA | 32 µg/mL |
| 5-(Oxan-4-ylmethoxy)pyridine derivative | E. coli | 64 µg/mL |
- Anticancer Activity : Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays using human cancer cell lines such as A549 (lung adenocarcinoma) revealed cytotoxic effects comparable to established chemotherapeutic agents like cisplatin.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(Oxan-4-ylmethoxy)pyridine derivative | A549 | 66 | Induces apoptosis |
| Cisplatin | A549 | 10 | DNA cross-linking |
Pharmaceutical Development
The ongoing research aims to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets suggests that it may inhibit certain enzymes or receptors involved in disease pathways.
Catalysis
This compound has been investigated for its role as a catalyst in chemical reactions. For example, it has been utilized in green synthesis protocols, promoting reactions without the need for heavy metal catalysts, thus aligning with sustainable chemistry practices.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of derivatives of 5-(Oxan-4-ylmethoxy)pyridine showed promising results against resistant bacterial strains. The research highlighted the compound's mechanism involving disruption of bacterial cell membranes and inhibition of metabolic pathways.
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer effects of this compound on A549 cells revealed that treatment led to significant reductions in cell viability after exposure to concentrations as low as 66 µM. Flow cytometric analysis further indicated that these effects were mediated through apoptotic pathways.
Mechanism of Action
The mechanism of action of 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the oxan-4-ylmethoxy group, making it less versatile in certain reactions.
5-(Methoxymethyl)pyridine-2-carboxylic acid: Similar structure but with a methoxymethyl group instead of oxan-4-ylmethoxy, leading to different reactivity and applications.
Uniqueness
5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is unique due to the presence of the oxan-4-ylmethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Biological Activity
5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and an oxane (tetrahydrofuran) moiety. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism of action is believed to involve the inhibition of specific cellular pathways that lead to cancer cell proliferation and survival.
Key Findings:
- In vitro studies demonstrated that certain derivatives reduced the viability of A549 cells significantly.
- Structure-activity relationship (SAR) analyses suggest that modifications in the functional groups attached to the pyridine ring can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Research indicates that this compound may exert activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Key Findings:
- Compounds derived from pyridine-2-carboxylic acids were effective against resistant strains, suggesting their utility in developing new antibiotics.
- The presence of specific substituents on the pyridine ring influenced the antimicrobial potency, indicating the importance of molecular structure in determining biological activity .
Case Study 1: Anticancer Activity Assessment
In a study assessing the anticancer effects of this compound derivatives, researchers treated A549 cells with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | A549 |
| Cisplatin | 10 | A549 |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity against Staphylococcus aureus revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics.
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| This compound | 32 | S. aureus |
| Linezolid | 16 | S. aureus |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. For anticancer effects, it is believed to induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways such as those involving apoptosis-related proteins.
In terms of antimicrobial action, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth and replication.
Q & A
Q. What are the optimal synthetic routes for 5-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid, and what methodological considerations ensure high yield and purity?
Answer: Synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of pyridine derivatives with oxan-4-ylmethoxy precursors under reflux conditions. Catalysts like palladium or copper are often used to facilitate coupling reactions .
- Functional Group Modifications : Oxidation of intermediates (e.g., methyl esters to carboxylic acids) using agents like potassium permanganate. Reduction steps may employ lithium aluminum hydride in anhydrous solvents .
- Purification : Column chromatography or recrystallization to isolate the final product. HPLC validation ensures ≥95% purity .
Q. Critical Considerations :
- Solvent selection (e.g., DMF or toluene) impacts reaction efficiency.
- Temperature control during cyclization prevents side reactions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with key peaks for the pyridine ring (δ 8.0–8.5 ppm) and oxan-4-ylmethoxy group (δ 3.5–4.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = calculated 267.25 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity. Mobile phases often use acetonitrile/water gradients .
Validation : Cross-referencing with PubChem data (InChIKey, SMILES) confirms identity .
Advanced Research Questions
Q. How does this compound interact with metabolic enzymes, and how can researchers design inhibition assays to study these interactions?
Answer:
- Target Enzymes : The compound inhibits cytochrome P450 isoforms (e.g., CYP3A4) and dehydrogenases via competitive binding. Its pyridine-carboxylic acid moiety mimics coenzyme A substrates .
- Assay Design :
- Kinetic Studies : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to measure IC₅₀ values.
- Crystallography : Co-crystallization with target enzymes identifies binding motifs .
- Data Interpretation : Compare inhibition curves (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .
Contradictions : Discrepancies in IC₅₀ values across studies may arise from assay pH or co-solvent effects (e.g., DMSO concentration) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Source Analysis : Cross-check experimental conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ for antimicrobial activity may stem from bacterial strain variability .
- Stability Testing : Assess compound degradation under storage conditions (e.g., light, temperature). HPLC-MS detects hydrolyzed byproducts (e.g., free pyridine-2-carboxylic acid) .
- Meta-Analysis : Use computational tools (e.g., molecular docking) to validate structure-activity relationships against conflicting datasets .
Q. What advanced analytical techniques are suitable for studying the compound’s stability and reactivity in biological matrices?
Answer:
- LC-MS/MS : Quantifies metabolite formation (e.g., glucuronide conjugates) in plasma or liver microsomes .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .
- Reactivity Screening : Incubate with reactive oxygen species (ROS) to assess oxidative degradation pathways .
Safety Note : PPE (gloves, goggles) and fume hoods are mandatory due to potential irritant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
